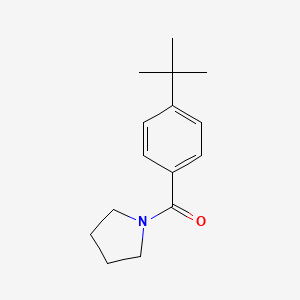
(4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a tert-butylphenyl group and a pyrrolidinyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger volumes. This would include considerations for efficient mixing, temperature control, and purification processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. The presence of the pyrrolidinyl group, which is a common motif in many bioactive molecules, suggests that this compound could serve as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features could impart desirable characteristics to these materials, such as increased stability or improved mechanical properties .
Mecanismo De Acción
The mechanism of action of (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The pyrrolidinyl group may enhance its binding affinity to certain proteins or enzymes, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone
- (4-Tert-butylphenyl)(piperidin-1-yl)methanone
- (4-Tert-butylphenyl)(morpholin-1-yl)methanone
Uniqueness
This compound is unique due to the presence of the pyrrolidinyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that contain different nitrogen-containing heterocycles, such as piperidine or morpholine. These differences can lead to variations in biological activity and chemical reactivity .
Propiedades
Número CAS |
59746-51-9 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H21NO/c1-15(2,3)13-8-6-12(7-9-13)14(17)16-10-4-5-11-16/h6-9H,4-5,10-11H2,1-3H3 |
Clave InChI |
OAVLCQQFMVHQBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















